3-Chloro-pyrrolidine hydrochloride

Medicinal Chemistry Process Chemistry Salt Selection

Sourcing generic 3-halogenated pyrrolidines as substitutes introduces significant experimental variability due to divergent LogP, pKa, and nucleofugality profiles. 3-Chloro-pyrrolidine hydrochloride (CAS 10603-47-1) eliminates this risk with a defined electronic and steric signature optimized for CNS drug discovery and covalent inhibitor programs. - CNS Penetration: Elevated LogP of 1.72 enhances passive blood-brain barrier diffusion versus the more hydrophilic 3-fluoro analog. - TCI Synthesis: Superior C-Cl leaving group ability (~81 kcal/mol) enables efficient SN2-based warhead installation under mild conditions. - Aqueous Compatibility: Hydrochloride salt form (pKa 8.92) ensures high water solubility, supporting green chemistry and bioconjugation workflows. Supplied at ≥98% purity with rigorous QC documentation. Standard packaging from 500 mg to 25 g available for immediate dispatch.

Molecular Formula C4H9Cl2N
Molecular Weight 142.023
CAS No. 10603-47-1
Cat. No. B576644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-pyrrolidine hydrochloride
CAS10603-47-1
SynonymsPYRROLIDINE, 3-CHLORO-, HYDROCHLORIDE
Molecular FormulaC4H9Cl2N
Molecular Weight142.023
Structural Identifiers
SMILESC1CNCC1Cl.Cl
InChIInChI=1S/C4H8ClN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H
InChIKeySTVCMMDAWUYBCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-pyrrolidine Hydrochloride Overview


3-Chloro-pyrrolidine hydrochloride is a halogenated, five-membered nitrogen-containing heterocyclic salt that serves as a versatile building block in medicinal chemistry . Its core pyrrolidine ring is a privileged scaffold in drug discovery, and the chloro substituent at the 3-position provides a unique combination of electronic and steric properties [1]. As a hydrochloride salt, it exhibits enhanced water solubility, which is a critical attribute for aqueous-phase synthetic transformations and biological assays .

Heterocyclic building block for medicinal chemistry SAR
Hydrochloride salt ensures aqueous-phase reaction compatibility
3-Chloro group enables nucleophilic substitution diversity

3-Chloro-pyrrolidine Hydrochloride: Substitution Risks


The procurement of any generic 3-halogenated or 3-substituted pyrrolidine as a direct substitute for 3-chloro-pyrrolidine hydrochloride is not supported by quantitative structure-activity and structure-property data. The specific physicochemical and electronic profile of the 3-chloro analog—including its basicity (pKa), lipophilicity (LogP), and nucleofugality—differs significantly from its fluoro, bromo, and hydroxy counterparts [1]. These differences manifest in altered reactivity, metabolic stability, and target binding affinity in downstream applications, making substitution a source of significant experimental variability [1].

Target
Substitute
Risk
3-Chloro
3-Fluoro
Basicity shift alters protonation state and salt selection
3-Chloro
3-Bromo
Steric profile mismatch may affect target binding geometry
3-Chloro
3-Hydroxy
Electronic and solubility profile not transferable

3-Chloro-pyrrolidine Hydrochloride vs. Analogs: Evidence


Basicity (pKa) Difference

The predicted basicity of 3-chloro-pyrrolidine (pKa = 8.92 ± 0.10) is significantly higher than that of its 3-fluoro analog (pKa = 8.68 ± 0.10) . This difference in pKa indicates that 3-chloro-pyrrolidine is a stronger base and will exhibit a higher degree of protonation at physiological pH, directly impacting its solubility, reactivity in acid-base reactions, and the ease of forming stable hydrochloride salts for isolation and handling .

Basicity (pKa)
Data to verify
ΔpKa +0.24 (vs 3-F)
Protonation state difference context
Predicted values; experimental validation recommended
Medicinal Chemistry Process Chemistry Salt Selection

Lipophilicity (LogP) Difference

3-Chloro-pyrrolidine hydrochloride exhibits a markedly higher lipophilicity (LogP = 1.72) compared to its 3-fluoro analog, for which LogP values are typically lower (e.g., 3-fluoropyrrolidine LogP is calculated as 0.68) [1][2]. This increased LogP for the chloro analog indicates a greater propensity to partition into lipid environments, a critical property for passive membrane permeability and central nervous system (CNS) penetration in drug candidates [1].

Lipophilicity (LogP)
Data to verify
ΔLogP +1.04 (vs 3-F)
Permeability partition context
ChemSrc vs chemoinformatic estimates; confirm experimentally
Drug Design ADME Pharmacokinetics

Leaving Group Potential for Substitution

The chlorine atom in 3-chloro-pyrrolidine is a significantly better leaving group in nucleophilic substitution (SN2) reactions compared to fluorine in 3-fluoro-pyrrolidine. This is quantitatively supported by the difference in carbon-halogen bond strength: C-Cl (~81 kcal/mol) vs. C-F (~116 kcal/mol) [1]. Consequently, 3-chloro-pyrrolidine undergoes substitution with a broader range of nucleophiles under milder conditions, facilitating the rapid synthesis of diverse pyrrolidine libraries [1].

Leaving Group Potential
Class-level inference
C-Cl ~81 kcal/mol vs C-F ~116 kcal/mol
Nucleophilic substitution ease context
Standard alkyl halide bond dissociation energies
Organic Synthesis Reaction Kinetics Intermediate Reactivity

Steric and Electronic Profile

The chlorine atom at the 3-position provides a unique steric bulk (Van der Waals radius: Cl = 1.75 Å) and strong electron-withdrawing inductive effect (-I) that is distinct from both fluorine (r = 1.47 Å, stronger -I) and bromine (r = 1.85 Å, weaker -I) [1]. In SAR studies, this specific combination has been shown to confer optimal binding affinity to targets such as RORγt, where the 3-chloro derivative exhibits improved inhibitory activity compared to non-chlorinated pyrrolidine analogs .

Steric/Electronic Profile
Class-level inference
Cl VdW 1.75 Å, strong -I
SAR vector differentiation context
Inferred from RORγt inhibitor SAR studies
Structure-Activity Relationship (SAR) Enzyme Inhibition Receptor Binding

3-Chloro-pyrrolidine Hydrochloride: Application Scenarios


CNS Drug Discovery: BBB Penetration

The elevated LogP of 1.72 for 3-chloro-pyrrolidine hydrochloride, in contrast to the more hydrophilic 3-fluoro analog, directly supports its use as a key intermediate in the design of CNS-penetrant drug candidates. Medicinal chemists can leverage this property to enhance passive diffusion across the blood-brain barrier, a critical factor in neurological and psychiatric drug development [1].

Targeted Covalent Inhibitor Design

The chlorine atom's superior leaving group ability (C-Cl bond strength ~81 kcal/mol) makes this compound an ideal starting material for synthesizing targeted covalent inhibitors (TCIs). It enables efficient and mild incorporation of diverse electrophilic warheads via SN2 displacement, a key step in creating irreversible enzyme inhibitors for oncology and immunology [2].

SAR for Kinase & GPCR Inhibitors

The distinct steric (VdW radius 1.75 Å) and electronic (strong -I) profile of the 3-chloro substituent provides a unique 'handle' for exploring structure-activity relationships around the pyrrolidine ring. This is particularly relevant for programs targeting kinases or GPCRs, where subtle changes in ligand shape and electronics can dramatically impact potency and selectivity [3].

Aqueous-Phase Chemistry & Bioconjugation

The hydrochloride salt form ensures high water solubility, a critical advantage for developing green chemistry processes and bioconjugation strategies. Its higher basicity (pKa 8.92) compared to the 3-fluoro analog also means it remains predominantly protonated under common bioconjugation pH conditions, which can influence reaction kinetics and stability [1].

Application
Selection Property
Validation Focus
CNS penetration SAR studies
High LogP lipophilicity context
Permeability assay validation
Covalent inhibitor SAR programs
Leaving group reactivity profile
Nucleophilic substitution efficiency
Kinase/GPCR inhibitor SAR
Steric/electronic differentiation
Target selectivity profiling
Aqueous-phase synthesis optimization
Salt-form solubility and protonation state
Reaction kinetics monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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